Avanafil-13C5,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

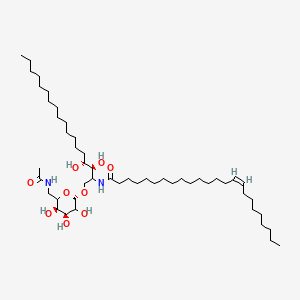

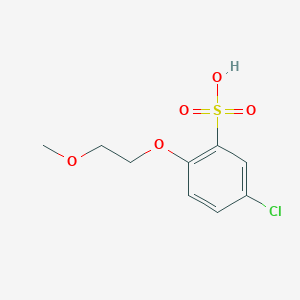

Avanafil-13C5,15N is a modified version of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor . It is used as a medication to treat erectile dysfunction in men . The 13C5 and 15N D2 designations refer to the fact that the compound has been isotopically labeled with carbon-13 and nitrogen-15, which can be used in research studies to track the compound’s metabolism and distribution in the body .

Synthesis Analysis

The synthesis of Avanafil-13C5,15N involves using cytosine as the starting material . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .Molecular Structure Analysis

The molecular formula of Avanafil-13C5,15N is C18 [13C]5H24DClN6 [15N]O3 . The IUPAC name is 4- [ (3-chloro-4-methoxyphenyl)methylamino]-2- [ (2S)-2- [dideuterio (hydroxy) (1-13C)methyl] (2,3,4,5-13C4,1-15N)azolidin-1-yl]-N- (pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide .Chemical Reactions Analysis

The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Physical And Chemical Properties Analysis

The molecular weight of Avanafil-13C5,15N is 491.92 . The chemical structure of Avanafil-13C5,15N allows for isotopic labeling, which can be useful in research studies .Wirkmechanismus

Avanafil enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Avanafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Avanafil-13C5,15N can be achieved through a multi-step process involving the incorporation of carbon-13 and nitrogen-15 isotopes into the final product. The key steps involve the synthesis of intermediate compounds that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "13C-labeled benzene", "15N-labeled ammonia", "13C-labeled acetonitrile", "13C-labeled ethyl acetate", "13C-labeled pyridine", "13C-labeled 1,3-dimethylurea", "13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled benzene from 13C-labeled carbon source", "Step 2: Synthesis of 15N-labeled ammonia from 15N-labeled nitrogen source", "Step 3: Synthesis of 13C-labeled acetonitrile from 13C-labeled benzene and 13C-labeled methyl iodide", "Step 4: Synthesis of 13C-labeled ethyl acetate from 13C-labeled acetonitrile and 13C-labeled ethyl iodide", "Step 5: Synthesis of 13C-labeled pyridine from 13C-labeled acetonitrile and 13C-labeled formaldehyde", "Step 6: Synthesis of 13C-labeled 1,3-dimethylurea from 13C-labeled ethyl acetate and 13C-labeled urea", "Step 7: Synthesis of 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide from 13C-labeled pyridine and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 8: Synthesis of 13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide from 13C-labeled 1,3-dimethylurea and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 9: Incorporation of 13C and 15N isotopes into the final product through the use of labeled starting materials in the synthesis of intermediate compounds" ] } | |

CAS-Nummer |

1276495-36-3 |

Produktname |

Avanafil-13C5,15N |

Molekularformel |

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |

Molekulargewicht |

489.91 |

Synonyme |

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)